

In Vitro Pharmacological Activities of Carthamone: A Technical Guide

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Compound of Interest

Compound Name: Carthamone

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This technical guide provides a comprehensive overview of the in vitro pharmacological activities of **Carthamone**, a prominent flavonoid derived from the florets of *Carthamus tinctorius* L. (safflower). The document summarizes key quantitative data, details experimental methodologies for cited activities, and visualizes relevant signaling pathways and workflows to support further research and development.

Antioxidant Activity

Carthamone and related compounds from *Carthamus tinctorius* have demonstrated significant antioxidant properties in various in vitro assays. These activities are crucial for mitigating oxidative stress, a key pathological factor in numerous diseases.

Quantitative Data on Antioxidant Activity

Assay Type	Compound/Extract	Result	Reference
Total Antioxidant Capacity	Carthamidin (aqueous extract)	0.188 - 0.532 mg AAE/g dw	[1]
Total Antioxidant Capacity	Carthamin (methanolic extract)	0.286 - 0.696 mg AAE/g dw	[1]
Reducing Power (FRAP)	Carthamidin (aqueous extract)	0.649 - 0.965 mg AAE/g dw	[1]
Reducing Power (FRAP)	Carthamin (methanolic extract)	0.469 - 0.832 mg AAE/g dw	[1]
Oxygen Radical Absorbance Capacity (ORAC)	Carthamus Tinctorius Extract	130.2 ± 12.3 mmol TE/100 g	[2]
DPPH Radical Scavenging	Carthamus caeruleus Extract	IC50: 34.43 ± 4.83 µg/mL	[3]
Hydroxyl Radical Scavenging	Carthamus caeruleus Extract	IC50: 512.81 ± 9.46 µg/mL	[3]
Ferrous Ion Chelation	Carthamus caeruleus Extract	IC50: 2462.76 ± 1.38 µg/mL	[3]

AAE: Ascorbic Acid Equivalents; TE: Trolox Equivalents; dw: dry weight; IC50: half maximal inhibitory concentration.

Experimental Protocols

This assay assesses the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

- A solution of DPPH in methanol is prepared.
- Various concentrations of the test compound (**Carthamone**) are added to the DPPH solution.
- The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

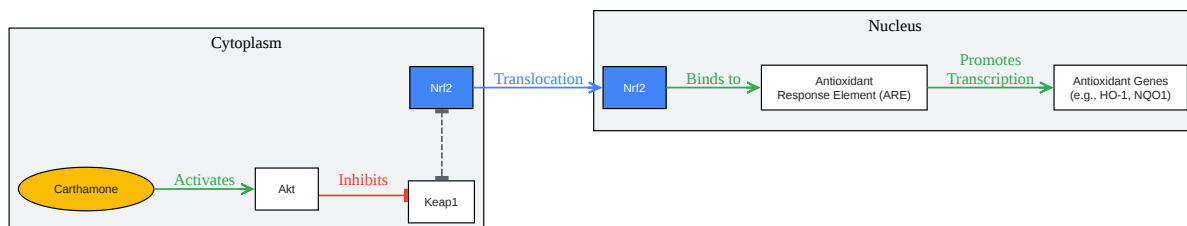
- The absorbance of the solution is measured spectrophotometrically at a wavelength around 517 nm.
- A decrease in absorbance indicates the scavenging of DPPH radicals. The percentage of scavenging activity is calculated relative to a control.[\[2\]](#)

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe^{3+}) iron to ferrous (Fe^{2+}) iron.

- The FRAP reagent is prepared, typically containing TPTZ (2,4,6-tripyridyl-s-triazine), FeCl_3 , and acetate buffer (pH 3.6).
- The test sample is added to the FRAP reagent.
- The mixture is incubated at 37°C.
- The reduction of the ferric-tripyridyltriazine complex to the ferrous form results in the formation of an intense blue color.
- The absorbance of the colored product is measured at 593 nm.
- The antioxidant capacity is determined by comparing the absorbance change to a standard curve, usually prepared with FeSO_4 or Trolox.[\[1\]](#)

Signaling Pathway: Akt/Nrf2 in Antioxidative Stress Response

Carthami Flos extract has been shown to promote the nuclear translocation of Nrf2, a key transcription factor in the cellular antioxidant response, which is often regulated by the Akt signaling pathway.[\[4\]](#)



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*Akt/Nrf2 signaling pathway activated by **Carthamone**.*

Anti-inflammatory Activity

Carthamone demonstrates anti-inflammatory effects by protecting cell membranes and inhibiting protein denaturation, key processes involved in the inflammatory cascade.

Quantitative Data on Anti-inflammatory Activity

Assay Type	Compound/Extract	Concentration	Result (% Protection/Inhibition)	Reference
Protection Against Hypotonic Stress-Induced Hemolysis	Carthamus caeruleus Extract	3000 µg/mL	98.13 ± 0.15%	[3]
Protection Against Heat Stress-Induced Hemolysis	Carthamus caeruleus Extract	3000 µg/mL	70 ± 1.27%	[3]
Inhibition of Ovalbumin Denaturation	Carthamus caeruleus Extract	3000 µg/mL	81.05 ± 2.2%	[3]

Experimental Protocols

This assay uses red blood cells (RBCs) as a model system. The stabilization of the RBC membrane against stress-induced lysis is analogous to the stabilization of lysosomal membranes, which prevents the release of pro-inflammatory mediators.

- An erythrocyte suspension is prepared from fresh blood.
- The test compound (**Carthamone**) is mixed with the erythrocyte suspension. A control is prepared with a vehicle instead of the test compound.
- Heat-Induced Hemolysis: The mixture is incubated in a water bath at a specific temperature (e.g., 56°C) for 30 minutes.[3]
- Hypotonicity-Induced Hemolysis: The erythrocytes are subjected to a hypotonic solution.
- After incubation, the tubes are centrifuged.

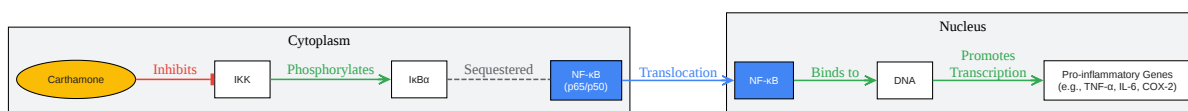
- The absorbance of the supernatant, which contains hemoglobin released from lysed cells, is measured at 560 nm.
- The percentage of protection is calculated by comparing the absorbance of the sample-treated group to the control group.[3]

Inflammation can be caused by the denaturation of tissue proteins. This assay evaluates the ability of a compound to prevent thermally-induced protein denaturation.

- A solution of a protein, such as bovine serum albumin (BSA) or ovalbumin, is prepared.
- The test compound is added to the protein solution.
- The mixture is incubated at a high temperature (e.g., 72°C) for a set time to induce denaturation.
- After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
- The percentage inhibition of denaturation is calculated by comparing the turbidity of the sample-treated group to the control.

Signaling Pathway: NF-κB Inhibition

A key mechanism for the anti-inflammatory activity of many natural compounds, including those related to **Carthamone**, is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6]



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*Inhibition of the NF-κB signaling pathway by **Carthamone**.*

Anticancer Activity

Cardamonin, a chalcone structurally related to **Carthamone**, has shown promising anticancer efficacy against a range of cancer cell lines in vitro. Its mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.^[7]

Quantitative Data on Anticancer Activity (Cardamonin)

Cancer Type	Cell Line	IC50 Value	Reference
Lung Cancer	A549	15.4 μ M	^[7]
Lung Cancer	H460	17.6 μ M	^[7]
Breast Cancer	MDA-MB-231	18.2 μ M	^[7]
Melanoma	A375	15.2 μ M	^[7]
Leukemia	WEHI-3	1.8 μ g/mL	^[7]
Multiple Myeloma	U266	~12.5 μ M	^[5]

Note: The data above is for Cardamonin, a related chalcone, and serves as a strong indicator for the potential activity of **Carthamone**.

Experimental Protocol

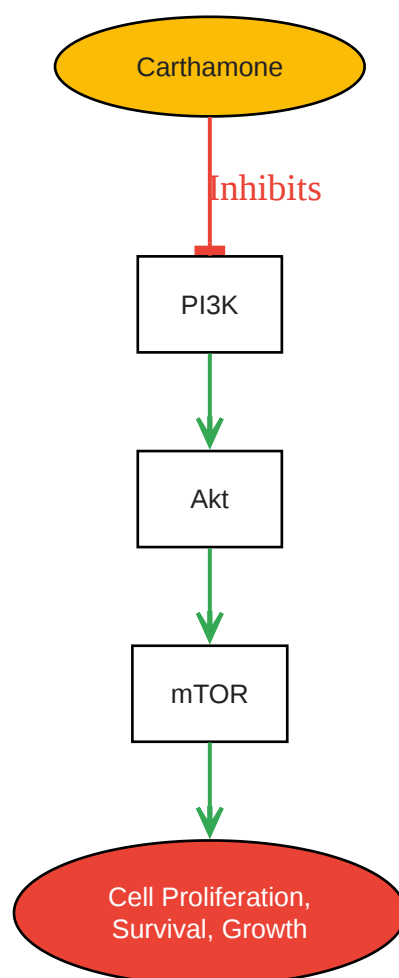
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

- Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
- The cells are then treated with various concentrations of the test compound (**Carthamone**) and incubated for a specific period (e.g., 24, 48, or 72 hours).
- After incubation, the treatment medium is removed, and MTT solution is added to each well.
- The plate is incubated for another 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

- A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
- Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.[8]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is common in cancer, and it is a key target for anticancer agents like Cardamonin.[7][9]



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*Inhibition of the PI3K/Akt/mTOR pathway by **Carthamone**.*

Neuroprotective Activity

Extracts from *Carthamus tinctorius* and its active components, including carthamin, exhibit neuroprotective effects by scavenging free radicals and protecting neuronal cells from oxidative stress-induced death.^[10]

Quantitative Data on Neuroprotective Activity

Assay Type	Compound/Extract	Concentration	Result (% Cell Viability vs H ₂ O ₂ Control)	Reference
Neuroprotection in SH-SY5Y cells	Cardamom-H Extract	1 µg/mL	~93%	^[11]
Neuroprotection in SH-SY5Y cells	Cardamom-EA Extract	1 µg/mL	~94%	^[11]
Inhibition of Glutamate-induced Cell Death	Mogami-benibana petal extract	Not specified	Inhibited C6 glia cell death	^[10]

Note: Data for Cardamom extracts are shown as related examples of neuroprotection against oxidative stress.

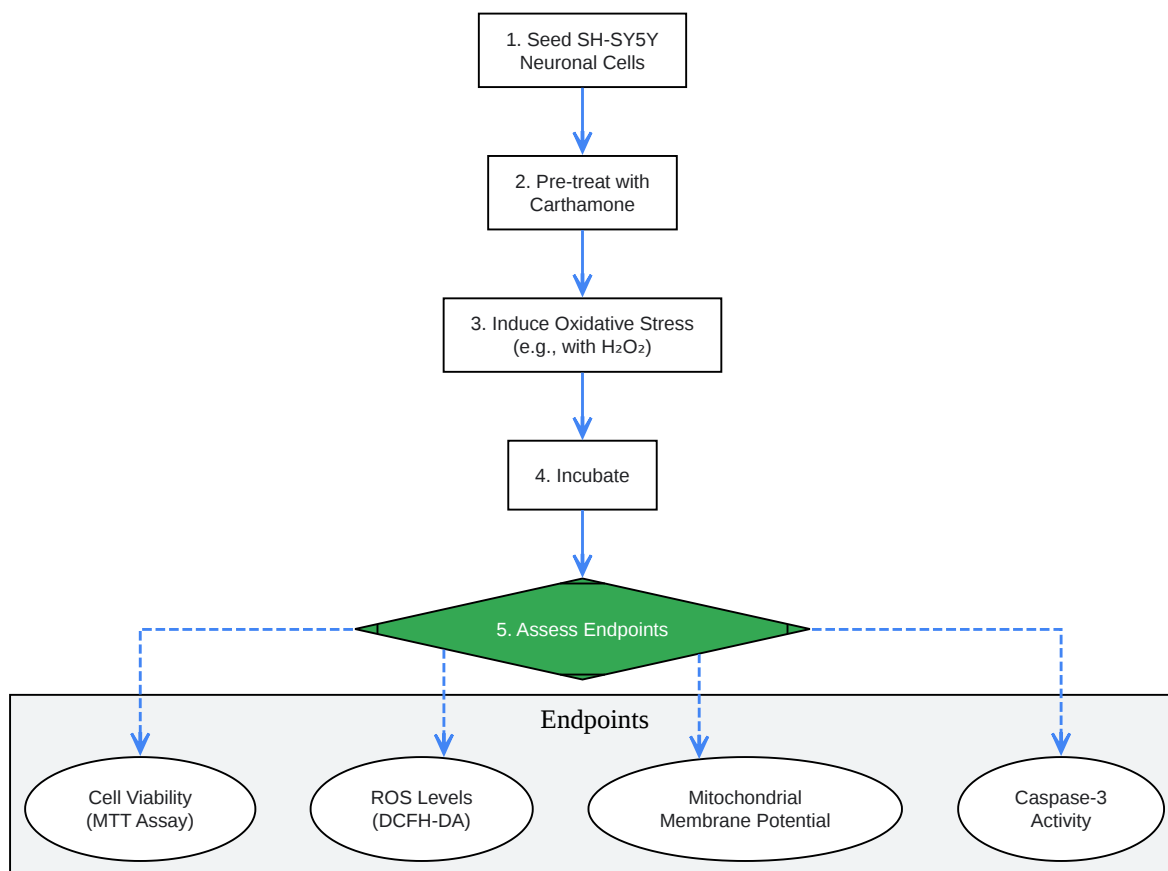
Experimental Protocol

This protocol uses a neuronal cell line (e.g., SH-SY5Y) to model neurotoxicity and assess the protective effects of a test compound.

- SH-SY5Y neuroblastoma cells are cultured in a suitable medium and seeded in multi-well plates.
- Cells are pre-treated with various concentrations of the test compound (**Carthamone**) for a specified duration (e.g., 24 hours).

- An oxidative stressor, such as hydrogen peroxide (H_2O_2) or rotenone, is added to the culture medium to induce neuronal cell damage.[\[11\]](#)[\[12\]](#)
- After incubation with the toxin, cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.
- Additional endpoints can be measured, such as intracellular Reactive Oxygen Species (ROS) levels using fluorescent probes (e.g., DCFH-DA), mitochondrial membrane potential, and markers of apoptosis like caspase-3 activity.[\[4\]](#)[\[12\]](#)
- An increase in cell viability or a reduction in ROS/apoptosis markers in the presence of **Carthamone** indicates a neuroprotective effect.[\[12\]](#)

Experimental Workflow Visualization



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Workflow for assessing in vitro neuroprotective activity.

Enzyme Inhibition

Carthamone and related phytochemicals have been investigated for their potential to inhibit enzymes relevant to various diseases, including diabetes and neurodegenerative disorders.

Quantitative Data on Enzyme Inhibition

Enzyme Target	Compound/Extract	IC50 Value	Reference
α -Amylase	Ocimum tenuiflorum Methanol Extract	2.14 ± 0.14 mg/mL	[13]
α -Glucosidase	Ocimum tenuiflorum Methanol Extract	< 0.64 mg/mL	[13]
α -Glucosidase	Thioquinoline Derivative (Synthetic)	14.0 ± 0.6 μ M	[14]
Tyrosinase	Cycloorbicoside A-7- monoacetate	113.24 mg KAE/g	[15]
Acetylcholinesterase (AChE)	Diterpene Derivative (Synthetic)	5.64 mg GALAE/g	[15]

KAE: Kojic Acid Equivalents; GALAE: Galantamine Equivalents. Note: Data for related plant extracts and compounds are provided to illustrate potential inhibitory activities.

Experimental Protocols

This assay measures the ability of a compound to inhibit α -amylase, an enzyme that breaks down starch into sugars.

- The test compound (**Carthamone**) is pre-incubated with a solution of α -amylase.
- A starch solution is added to the mixture to start the enzymatic reaction.
- The reaction is incubated at a specific temperature (e.g., 37°C).
- The reaction is stopped by adding a reagent like dinitrosalicylic acid (DNS).
- The amount of reducing sugar (e.g., maltose) produced is quantified by measuring the absorbance of the colored product after heating.
- The percentage of enzyme inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a control.[16]

This assay evaluates the inhibition of α -glucosidase, an enzyme involved in the breakdown of disaccharides.

- The test compound is pre-incubated with α -glucosidase enzyme solution in a buffer (e.g., phosphate buffer, pH 6.9).
 - The substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG), is added to start the reaction.
 - The mixture is incubated at 37°C.
 - The enzyme hydrolyzes pNPG to release p-nitrophenol, a yellow-colored product.
 - The reaction is stopped by adding a basic solution, such as sodium carbonate.
 - The absorbance of the p-nitrophenol is measured at 405 nm.
 - The inhibitory activity is calculated as a percentage relative to a control without the inhibitor.
- [13][14]

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